molecular formula C10H12ClNO B126552 2-Chloro-N-(2,4-dimethylphenyl)acetamide CAS No. 39106-10-0

2-Chloro-N-(2,4-dimethylphenyl)acetamide

Cat. No. B126552
CAS RN: 39106-10-0
M. Wt: 197.66 g/mol
InChI Key: MZTGUDQVUJJYCK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylphenyl)acetamide is a chemical compound with the CAS Number: 39106-10-0 . It has a molecular weight of 197.66 . The IUPAC name for this compound is 2-chloro-N-(2,4-dimethylphenyl)acetamide .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(2,4-dimethylphenyl)acetamide is 1S/C10H12ClNO/c1-7-3-4-9 (8 (2)5-7)12-10 (13)6-11/h3-5H,6H2,1-2H3, (H,12,13) and the InChI key is MZTGUDQVUJJYCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-N-(2,4-dimethylphenyl)acetamide is a solid at room temperature .

Scientific Research Applications

Medicine: Local Anesthetic Precursor

2-Chloro-N-(2,4-dimethylphenyl)acetamide is utilized in the synthesis of local anesthetics like lidocaine and related compounds . Its role as an intermediate allows for the creation of compounds that block nerve impulses, providing localized pain relief during medical procedures.

Agriculture: Herbicide Development

In agriculture, this compound serves as a precursor in the synthesis of herbicides . It contributes to the development of chemicals that control the growth of unwanted plants, ensuring better crop yields and efficient farming practices.

Material Science: Polymer Synthesis

The compound finds application in material science, particularly in the synthesis of polymers . Its chemical structure can be incorporated into larger molecules, contributing to the development of new materials with specific properties like increased durability or chemical resistance.

Industrial Chemistry: Chemical Intermediate

Industrially, 2-Chloro-N-(2,4-dimethylphenyl)acetamide is a valuable intermediate in the production of various chemicals . It is involved in processes that lead to the creation of dyes, pigments, and other industrial chemicals.

Environmental Science: Impact Assessment

Environmental scientists study the impact of chemicals like 2-Chloro-N-(2,4-dimethylphenyl)acetamide on ecosystems . Understanding its breakdown products and interaction with environmental factors is crucial for assessing potential risks and ensuring ecological safety.

Analytical Chemistry: Chromatography

In analytical chemistry, this compound is used as a standard or reference in chromatographic analysis . It helps in the identification and quantification of substances within a mixture, playing a critical role in quality control and research.

Safety and Hazards

The safety information for 2-Chloro-N-(2,4-dimethylphenyl)acetamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGUDQVUJJYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068157
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-N-(2,4-dimethylphenyl)acetamide

CAS RN

39106-10-0
Record name 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39106-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039106100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,4-dimethylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the conformation of the N—H bond in 2-Chloro-N-(2,4-dimethylphenyl)acetamide and how does it compare to similar compounds?

A1: The research found that the N—H bond conformation in 2-Chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group []. This is similar to the conformation observed in related compounds like 2-chloro-N-(3-methylphenyl)acetamide (syn to the meta methyl group) and 2-chloro-N-(2-chlorophenyl)acetamide (syn to the ortho-chloro group) [].

Q2: How are the molecules of 2-Chloro-N-(2,4-dimethylphenyl)acetamide arranged in the solid state?

A2: The molecules of 2-Chloro-N-(2,4-dimethylphenyl)acetamide are linked into chains through intermolecular N—H⋯O hydrogen bonds []. This type of interaction is common in amides and contributes to their solid-state packing.

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